B1576473 HELN_HELVI Heliocin

HELN_HELVI Heliocin

Cat. No.: B1576473
Attention: For research use only. Not for human or veterinary use.
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Description

HELN_HELVI Heliocin is an antimicrobial peptide (AMP) identified in the larvae of the tobacco budworm (Heliothis virescens, Lepidoptera: Noctuidae). It is part of the insect’s innate immune response, rapidly induced in hemocytes and fat body tissues upon bacterial infection . Heliocin exhibits significant antimicrobial activity, likely targeting bacterial chaperone protein DnaK, a critical component of bacterial stress response systems . Unlike some DnaK-modulating peptides, Heliocin lacks the Pro-Arg-Pro (PRP) motif but retains potent inhibitory activity, suggesting a unique binding mechanism .

Properties

bioactivity

Antibacterial

sequence

QRFIHPTYRPPPQPRRPVIMRA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Virescein and Heliomicin

Both virescein and heliomicin are AMPs co-induced with Heliocin in H. virescens during infection. Key similarities and differences include:

  • Structural Features : All three peptides lack the PRP motif, yet they are transcriptionally upregulated within 3 hours post-infection .
  • Functional Role : While Heliocin’s DnaK inhibition is confirmed , the DnaK-modulating activity of virescein and heliomicin remains unstudied. Their primary role is presumed to involve direct bacterial membrane disruption.
  • Expression Sites : All are synthesized in hemocytes and fat body tissues, indicating overlapping roles in systemic immunity .
2.2 Abaecin and Formaecin

These AMPs from distantly related insects (e.g., honeybee Apis mellifera) share functional parallels with Heliocin:

  • DnaK Inhibition : Like Heliocin, abaecin and formaecin inhibit DnaK despite lacking the PRP motif .
  • Structural Divergence : Abaecin is rich in proline, while Heliocin has a distinct cysteine-rich scaffold, suggesting convergent evolution in targeting DnaK .

Comparison with Functionally Similar Compounds

3.1 Oncocin (PRP-Containing PrAMP)

Oncocin, a well-studied Proline-rich Antimicrobial Peptide (PrAMP), serves as a benchmark for DnaK inhibition:

  • PRP Motif : Oncocin’s PRP motif is critical for binding DnaK’s substrate cleft . In contrast, Heliocin’s PRP-independent mechanism implies interaction with alternative DnaK domains .
  • Antimicrobial Potency: Both peptides exhibit comparable antibacterial efficacy, but Heliocin’s broader taxonomic activity (e.g., against Gram-negative bacteria) is hypothesized due to its multi-site binding .
3.2 Gloverin-like AMPs

Gloverin homologs in H. virescens share Heliocin’s induction profile but differ mechanistically:

  • Mode of Action : Gloverins disrupt bacterial membrane integrity, whereas Heliocin targets intracellular DnaK .
  • Structural Class : Heliocin belongs to the cecropin family, while gloverins are glycine-rich peptides .

Data Table: Comparative Analysis of Heliocin and Similar Compounds

Compound Source Organism PRP Motif DnaK Inhibition Primary Target Induction Time Post-Infection Key Reference
HELN_HELVI Heliocin Heliothis virescens No Yes DnaK, bacterial membranes 3 hours
Oncocin Oncopeltus fasciatus Yes Yes DnaK substrate cleft N/A
Abaecin Apis mellifera No Yes DnaK, membrane lysis Not specified
Virescein Heliothis virescens No Not studied Bacterial membranes 3 hours
Heliomicin Heliothis virescens No Not studied Bacterial membranes 3 hours

Key Research Findings

  • DnaK Binding Flexibility : Heliocin’s PRP-independent inhibition challenges the assumption that the PRP motif is essential for DnaK interaction. This aligns with studies showing AMPs bind DnaK at multiple sites (e.g., the C-terminal domain) .
  • Rapid Immune Response : Heliocin, virescein, and heliomicin are induced within 3 hours post-infection, highlighting their role as first-line defenses .
  • Functional Redundancy : Co-expression of structurally diverse AMPs in H. virescens ensures robust antimicrobial coverage through complementary mechanisms .

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